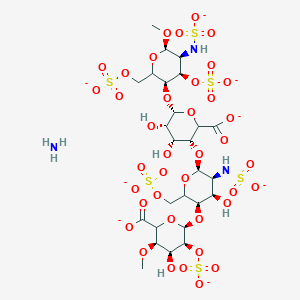
Dechloro Asenapine Ethanedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dechloro Asenapine Ethanedioate is a chemical compound that has garnered significant attention due to its potential therapeutic and environmental applications. It is a derivative of Asenapine, a medication used to treat schizophrenia and bipolar disorder
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Dechloro Asenapine Ethanedioate involves several synthetic routes. One common method includes the reaction of Asenapine with ethanedioic acid (oxalic acid) under controlled conditions. The reaction typically occurs in a solvent such as methanol or ethanol, with the temperature maintained between 20-30°C. The product is then purified through recrystallization .
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with stringent control over reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards .
Análisis De Reacciones Químicas
Types of Reactions: Dechloro Asenapine Ethanedioate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium at room temperature.
Reduction: Sodium borohydride in methanol at 0-5°C.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Formation of corresponding oxides or hydroxides.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of halogenated derivatives.
Aplicaciones Científicas De Investigación
Dechloro Asenapine Ethanedioate has a wide range of scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its therapeutic potential in treating psychiatric disorders such as schizophrenia and bipolar disorder.
Industry: Utilized in the manufacture of pharmaceuticals and other chemical products.
Mecanismo De Acción
The mechanism of action of Dechloro Asenapine Ethanedioate involves its interaction with various molecular targets and pathways. It acts as an antagonist at serotonin (5HT2A) and dopamine (D2) receptors, which are implicated in the regulation of mood and behavior. This antagonistic activity enhances the efflux of dopamine and acetylcholine in the brain, potentially improving cognitive function and reducing symptoms of psychiatric disorders .
Comparación Con Compuestos Similares
Asenapine: The parent compound, used to treat schizophrenia and bipolar disorder.
Chlorpromazine: Another antipsychotic with similar therapeutic applications.
Olanzapine: Atypical antipsychotic with a similar mechanism of action.
Uniqueness: Dechloro Asenapine Ethanedioate is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Unlike its parent compound Asenapine, it lacks a chlorine atom, which may result in different pharmacokinetic and pharmacodynamic profiles.
Propiedades
Número CAS |
1366179-39-6 |
|---|---|
Fórmula molecular |
C₁₇H₁₇NO ·C₂H₂O₄ |
Peso molecular |
341.36 |
Sinónimos |
(3aR,12bR)-rel-2,3,3a,12b-Tetrahydro-2-methyl-1H-dibenz[2,3:6,7]oxepino[4,5-c]pyrrole Ethanedioate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Vinyl-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1145638.png)

![4-[4-[(3-Aminopropyl)amino]phenyl]-3-morpholinone](/img/structure/B1145647.png)
